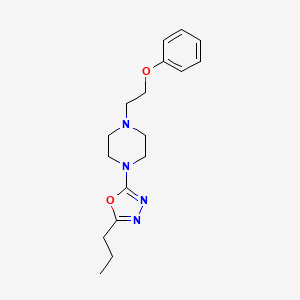

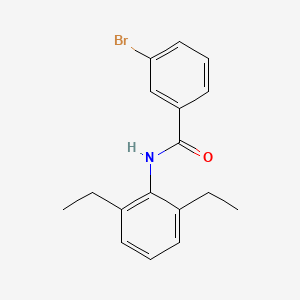

![molecular formula C16H26ClN5O2 B5620072 [(3R*,5R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5620072.png)

[(3R*,5R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, utilizing specific sulfonyl chlorides and base catalysis in suitable solvents like methylene dichloride. For example, compounds with structural similarities have been synthesized by condensation of certain piperidinyl methanols with chlorobenzene sulfonyl chloride, using triethylamine as a base, revealing the potential methodology that might be applied to the target compound (S. B. Benakaprasad et al., 2007).

Molecular Structure Analysis

X-ray crystallography has been crucial in determining the molecular structures, showcasing that related compounds crystallize in specific space groups with detailed cell parameters. For example, a study on a chlorophenyl sulfonyl piperidinyl compound demonstrated its crystallization in the monoclinic space group, with the piperidine ring adopting a chair conformation (H. R. Girish et al., 2008).

Chemical Reactions and Properties

Research into related compounds has explored their reactivity under various conditions, such as the generation of piperidine(methan)amines and cyclic analogues, which are of interest due to their potential biological activities. These studies involve catalytic hydrogenation and functional group transformations, which could be relevant to understanding the chemical behavior of the target compound (N. Knoops et al., 1997).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallization behavior, are determined through experimental observations. Polymorphism, influenced by solvent choice, has been observed in related compounds, indicating the complexity of solid-state properties that could also apply to the target molecule (L. Mazur et al., 2008).

Chemical Properties Analysis

Studies have also detailed the electronic and spectroscopic properties of similar compounds, utilizing techniques such as UV-vis, Raman, and emission spectroscopy, alongside cyclic voltammetry to explore electronic properties. For instance, a study on fac-Re(CO)3Cl complexes with pyridyl-1,2,3-triazole ligands provided insights into the electronic spectra and absorption behaviors that could be analogous to the target compound's chemical properties (Christopher B Anderson et al., 2013).

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar 1,2,4-triazole derivatives have shown promising anticancer activity. They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

properties

IUPAC Name |

3-(3-chloro-1H-1,2,4-triazol-5-yl)-1-[(3R,5R)-3-(hydroxymethyl)-5-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26ClN5O2/c17-16-18-14(19-20-16)3-4-15(24)22-9-12(7-13(10-22)11-23)8-21-5-1-2-6-21/h12-13,23H,1-11H2,(H,18,19,20)/t12-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAXPCGHXRASAW-CHWSQXEVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CC(CN(C2)C(=O)CCC3=NC(=NN3)Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C[C@H]2C[C@H](CN(C2)C(=O)CCC3=NC(=NN3)Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chloro-1H-1,2,4-triazol-5-yl)-1-[(3R,5R)-3-(hydroxymethyl)-5-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-allyl-9-[3-(difluoromethoxy)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619990.png)

![1-(5-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5619999.png)

![4-[5-[(1R*,5S*,6r*)-3-azabicyclo[3.1.0]hex-6-yl]-1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5620012.png)

![2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B5620014.png)

![(1S*,5R*)-3-(morpholin-4-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620026.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[(4-methyl-1,4-diazepan-1-yl)acetyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5620033.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonyl]-2,2-dimethylpropanamide](/img/structure/B5620040.png)

![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5620045.png)

![9-(3-phenoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5620079.png)